
4,4,5,5-Tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
“4,4,5,5-Tetramethyl-2-(4-(thiophen-2-yl)phenyl)-1,3,2-dioxaborolane” is a significant intermediate of 1H-indazole derivatives . It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . Unfortunately, the specific details about the molecular structure are not provided in the retrieved sources.Chemical Reactions Analysis
The compound is acquired through two substitution reactions . The specifics of these reactions are not detailed in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 542.8±50.0 °C and a predicted density of 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Inhibitory Activity
- Synthesis and Serine Proteases Inhibition : This compound is synthesized and studied for its inhibitory activity against serine proteases, including thrombin. Research indicates that these compounds exhibit weak N–B coordination, which can be relevant for specific biochemical interactions (Spencer et al., 2002).
Crystal Structure Analysis
- Molecular Structure and X-ray Diffraction Study : The molecular structure of derivatives of this compound has been elucidated using X-ray diffraction, revealing specific crystalline structures and providing insights into their chemical behavior (Coombs et al., 2006).
Polymer Synthesis and Applications
- Regioregular Polyalkylthiophenes : This compound is used as a monomer in the Suzuki synthesis of regioregular polyalkylthiophenes. This application is significant in the field of polymer chemistry, particularly for creating materials with specific electronic properties (Liversedge et al., 2006).
- Application in H2O2 Detection : A derivative of this compound has been developed for its sensitivity and selectivity in detecting hydrogen peroxide (H2O2) in living cells. This application is particularly relevant in biological and medical research for monitoring cellular processes (Nie et al., 2020).
Material Science and Nanotechnology
- Nanoparticle Synthesis for LCD Technology : Novel derivatives of this compound have been synthesized, which are potential intermediates for creating materials used in liquid crystal display (LCD) technology. The biological testing of these compounds is ongoing for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
- Enhanced Brightness Emission-Tuned Nanoparticles : This compound is utilized in creating heterodifunctional polyfluorenes, leading to stable nanoparticles with bright fluorescence emission. These nanoparticles are significant for applications requiring high fluorescence brightness, like bioimaging (Fischer et al., 2013).
Additional Research and Applications
- Electrochemical Properties and Reactions : Research has been conducted on the electrochemical properties of sulfur-containing derivatives of this compound, revealing lower oxidation potentials and enabling selective substitution reactions (Tanigawa et al., 2016).
- Fluorescence Probes for H2O2 Detection : Boronate ester fluorescence probes derived from this compound have been synthesized for detecting hydrogen peroxide, showcasing “Off–On” fluorescence responses critical in chemical sensing and biological research (Lampard et al., 2018).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-thiophen-2-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)13-9-7-12(8-10-13)14-6-5-11-20-14/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXIOJSOCXPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
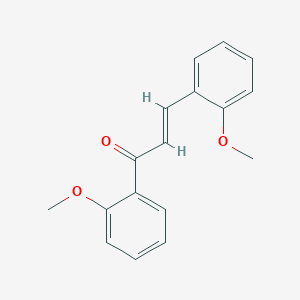
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
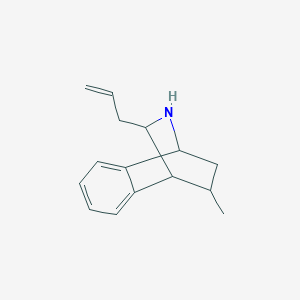
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)
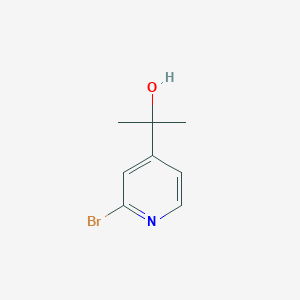
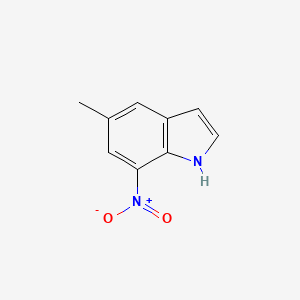
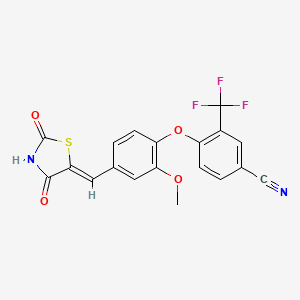

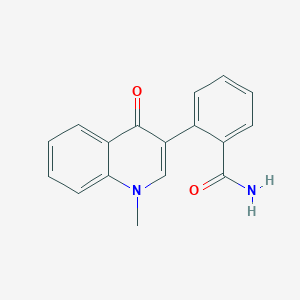

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)
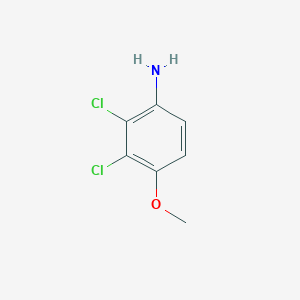
![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)